Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate, also known as EOTPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate in lab experiments is its potential for use in the treatment of various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate. One direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Synthesis Methods
Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-(m-tolyl)piperazine with ethyl 2-bromoacetate to form ethyl 4-(2-(4-(m-tolyl)piperazin-1-yl)acetoacetate). The second step involves the reaction of this compound with thiosemicarbazide to form this compound.
Scientific Research Applications
Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
ethyl N-[4-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-26-19(25)21-18-20-15(13-27-18)12-17(24)23-9-7-22(8-10-23)16-6-4-5-14(2)11-16/h4-6,11,13H,3,7-10,12H2,1-2H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJRGSNNNQRFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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